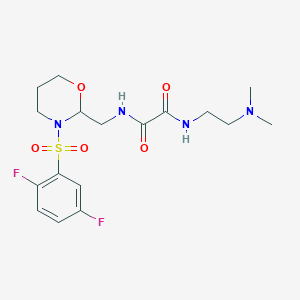

![molecular formula C16H13F3O3 B2586080 Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate CAS No. 1237112-90-1](/img/structure/B2586080.png)

Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

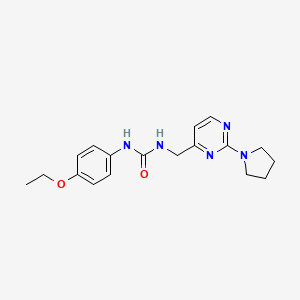

“Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate” is a chemical compound with the CAS Number: 1237112-90-1. Its molecular weight is 310.27 and its IUPAC name is methyl 3-methoxy-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H13F3O3 .Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Cyclization and Substituted Anilides Formation : A study reported the cyclization of a compound similar to Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate, resulting in the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photophysical Properties : The synthesis and investigation of photophysical properties of compounds structurally related to this compound showed unique luminescence properties influenced by the presence of methoxy and cyano groups, highlighting the potential for applications in materials science (Kim et al., 2021).

Electrochemical Behavior : Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones revealed insights into the reduction mechanisms and the influence of internal proton donors, offering implications for electrochemical applications and the synthesis of novel electroactive materials (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Biological and Materials Applications

Anti-Juvenile Hormone Activity : A study on ethyl 4-(2-aryloxyhexyloxy)benzoates, a class of compounds including structures similar to this compound, highlighted their activity to induce precocious metamorphosis in silkworm larvae, pointing towards potential applications in pest control (Furuta et al., 2006).

Tubulin Polymerization Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with a similar functional group arrangement, was identified as a tubulin polymerization inhibitor, suggesting its use in cancer research and therapy (Minegishi et al., 2015).

Lipase-Catalyzed Esterification : Studies on the lipase-catalyzed esterification and transesterification to produce lipophilic alkyl (hydroxy)benzoates, including compounds structurally related to the subject molecule, provide insight into green chemistry applications and the synthesis of environmentally friendly solvents and intermediates (Vosmann et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-21-14-9-11(6-7-13(14)15(20)22-2)10-4-3-5-12(8-10)16(17,18)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHJVPHYAFJMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)

![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)

![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)

![5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2586018.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2586019.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)